An In-depth Technical Guide to 6-Fluoro-1H-indole-7-carbaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-Fluoro-1H-indole-7-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide focuses on the chemical properties, synthesis, and potential applications of a specific, yet underexplored, derivative: 6-Fluoro-1H-indole-7-carbaldehyde. While direct experimental data for this compound is scarce in current literature, this document provides a comprehensive overview based on established chemical principles and data from closely related analogs. It is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising molecule.
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile scaffold for drug design.[3] The incorporation of fluorine into organic molecules has become a powerful strategy in modern drug discovery, often leading to improved pharmacokinetic and pharmacodynamic properties.[2]
The placement of a fluorine atom on the indole ring, as in 6-fluoroindole, can influence the molecule's overall electronic character and reactivity. 6-Fluoroindole itself has been utilized as a reactant in the synthesis of potential anticancer immunomodulators, antibacterial agents, and selective serotonin reuptake inhibitors.[4] The further addition of a carbaldehyde group at the 7-position introduces a reactive handle for a wide range of chemical transformations, opening avenues for the synthesis of diverse and complex molecular architectures. Indole-7-carboxaldehyde and its derivatives are known to be valuable precursors for antiandrogens, antiplatelet agents, and various receptor agonists and antagonists.
This guide will provide a detailed exploration of the anticipated chemical properties of 6-Fluoro-1H-indole-7-carbaldehyde, propose robust synthetic strategies, and discuss its potential applications in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
Structural and Physical Properties
A summary of the predicted and known properties of 6-Fluoro-1H-indole-7-carbaldehyde and related compounds is presented in Table 1.
| Property | 6-Fluoro-1H-indole-7-carbaldehyde (Predicted/Calculated) | Indole-7-carboxaldehyde (Known)[5] | 6-Fluoroindole (Known)[4] |
| Molecular Formula | C₉H₆FNO | C₉H₇NO | C₈H₆FN |
| Molecular Weight | 163.15 g/mol | 145.16 g/mol | 135.14 g/mol |
| Appearance | Likely a white to light yellow solid | White to light yellow powder | Off-white solid |
| Melting Point (°C) | Estimated 90-110 | 87-91 | 69-72 |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. |
| CAS Number | Not assigned | 1074-88-0 | 399-51-9 |
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-Fluoro-1H-indole-7-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and aldehyde groups.
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Indole N-H: A broad singlet is expected around δ 8.0-9.0 ppm.
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Aldehyde C-H: A sharp singlet is anticipated at approximately δ 10.0 ppm.
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Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm), with their multiplicity and coupling constants dictated by their positions relative to the substituents.
2.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around δ 190 ppm.
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Aromatic Carbons: The carbons of the indole ring will resonate in the range of δ 100-140 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups.
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
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C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ for the aldehyde.
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C-F Stretch: An absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.
2.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 163.15, corresponding to the molecular weight of the compound.
Synthesis Strategies
The synthesis of 6-Fluoro-1H-indole-7-carbaldehyde is not explicitly described in the literature. However, two primary retrosynthetic approaches are proposed based on established indole chemistry: Directed ortho-metalation and Vilsmeier-Haack formylation.
Proposed Synthetic Route 1: Directed ortho-Metalation of N-Protected 6-Fluoroindole
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position adjacent to a directing metalating group (DMG).[6] For indoles, the nitrogen atom can be functionalized with a suitable DMG to direct lithiation to the C7 position.
Caption: Proposed synthesis of 6-Fluoro-1H-indole-7-carbaldehyde via DoM.
Experimental Protocol (Proposed):
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Protection of 6-Fluoroindole: To a solution of 6-fluoroindole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add a protecting group precursor such as pivaloyl chloride (PivCl) or tert-butyldimethylsilyl chloride (TBDMSCl) and allow the reaction to warm to room temperature.
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Causality: The N-H proton of indole is acidic and can interfere with the subsequent lithiation step. Protection with a bulky group like pivaloyl or TBDMS not only prevents this but also effectively directs the metalation to the C7 position.[6]
-
-
Directed ortho-Metalation: Dissolve the N-protected 6-fluoroindole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong organolithium base such as n-butyllithium or s-butyllithium dropwise. Stir the reaction mixture at this temperature for 1-2 hours.
-
Causality: The directing group chelates the lithium cation, positioning the base for deprotonation at the sterically accessible and electronically favorable C7 position.
-
-
Formylation: To the solution of the lithiated intermediate, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature.
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Causality: DMF serves as the formylating agent. The highly nucleophilic organolithium species attacks the electrophilic carbonyl carbon of DMF.
-
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Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The protecting group can then be removed under appropriate conditions (e.g., basic hydrolysis for pivaloyl, or fluoride source like TBAF for TBDMS) to yield the final product.
Proposed Synthetic Route 2: Vilsmeier-Haack Formylation of 6-Fluoroindole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.[7] It typically proceeds at the C3 position; however, if the C3 position is blocked, formylation can occur at other positions on the indole ring. For 6-fluoroindole, formylation is expected to predominantly occur at C3. Direct formylation at C7 is less likely but could potentially be achieved under specific conditions or with a directing group.
Caption: Expected outcome of the Vilsmeier-Haack reaction on 6-fluoroindole.
Note on Regioselectivity: The Vilsmeier-Haack reaction on unsubstituted indoles overwhelmingly favors the C3 position due to the high electron density at this site.[7] Therefore, direct formylation of 6-fluoroindole is expected to yield 6-fluoro-1H-indole-3-carbaldehyde as the major product. To achieve C7 formylation via this method, the C3 position would likely need to be blocked with a removable group.
Reactivity and Potential Transformations
The chemical reactivity of 6-Fluoro-1H-indole-7-carbaldehyde is dictated by the interplay of its three key components: the indole ring, the fluorine substituent, and the aldehyde group.
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Aldehyde Group: The carbaldehyde at the C7 position can undergo a wide range of standard transformations, including:
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Oxidation: To form 6-fluoro-1H-indole-7-carboxylic acid.
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Reduction: To yield (6-fluoro-1H-indol-7-yl)methanol.
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Reductive Amination: To introduce various amine functionalities.
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Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon double bond formation.
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Condensation Reactions: With active methylene compounds to form more complex heterocyclic systems.
-
-
Indole Ring: The indole nucleus can participate in:
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N-Alkylation or N-Arylation: At the indole nitrogen.
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Electrophilic Substitution: While the C3 position is the most reactive site in indoles, the presence of the aldehyde and fluorine groups will influence the regioselectivity of further substitutions.
-
-
Fluorine Substituent: The fluorine atom is generally unreactive but will influence the electronic properties of the benzene portion of the indole ring.
Applications in Drug Discovery and Materials Science
While no specific biological activities have been reported for 6-Fluoro-1H-indole-7-carbaldehyde, its structural motifs suggest significant potential in several areas:
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Medicinal Chemistry: As a versatile building block, it can be used to synthesize a library of novel compounds for screening against various biological targets. The combination of the indole scaffold, a fluorine atom, and a reactive aldehyde group makes it an attractive starting point for the development of kinase inhibitors, antiviral agents, and central nervous system drugs.[1][7] For instance, indole-6-carboxaldehyde has shown protective effects against oxidative stress.[8]
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Materials Science: Indole derivatives have been explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of 6-Fluoro-1H-indole-7-carbaldehyde could be tuned through chemical modifications to create novel materials with interesting photophysical properties.
Safety and Handling
No specific safety data is available for 6-Fluoro-1H-indole-7-carbaldehyde. However, based on related compounds such as 6-fluoroindole and other indole aldehydes, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
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Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance.
Conclusion
6-Fluoro-1H-indole-7-carbaldehyde represents a promising yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes based on established organic chemistry principles, and potential applications. The proposed synthetic strategies, particularly the directed ortho-metalation of N-protected 6-fluoroindole, offer a viable pathway for its preparation. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.
References
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- 4. tsijournals.com [tsijournals.com]
- 5. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
